N-{[4-(benzyloxy)phenyl](cyano)methyl}oxolane-3-carboxamide
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Overview
Description
N-{4-(benzyloxy)phenylmethyl}oxolane-3-carboxamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a benzyloxy group attached to a phenyl ring, which is further connected to a cyano group and an oxolane-3-carboxamide moiety. The unique structure of this compound makes it an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-(benzyloxy)phenylmethyl}oxolane-3-carboxamide typically involves the following steps:
Formation of the Benzyloxyphenyl Intermediate: The initial step involves the preparation of the 4-(benzyloxy)phenyl intermediate. This can be achieved by reacting 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate.
Cyanoacetylation: The benzyloxyphenyl intermediate is then subjected to cyanoacetylation using cyanoacetic acid or its derivatives. This reaction is usually carried out in the presence of a catalyst such as triethylamine.
Cyclization: The final step involves the cyclization of the cyanoacetylated intermediate to form the oxolane-3-carboxamide ring. This can be achieved by heating the intermediate in the presence of a suitable cyclizing agent.
Industrial Production Methods
Industrial production of N-{4-(benzyloxy)phenylmethyl}oxolane-3-carboxamide may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
N-{4-(benzyloxy)phenylmethyl}oxolane-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, using reagents such as sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted cyano derivatives.
Scientific Research Applications
N-{4-(benzyloxy)phenylmethyl}oxolane-3-carboxamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-(benzyloxy)phenylmethyl}oxolane-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-{4-(benzyloxy)phenylmethyl}-3-methyl-1,2-oxazole-5-carboxamide
- N-{4-(benzyloxy)phenylmethyl}oxolane-2-carboxamide
Uniqueness
N-{4-(benzyloxy)phenylmethyl}oxolane-3-carboxamide is unique due to its specific structural features, such as the presence of the oxolane-3-carboxamide ring and the benzyloxyphenyl group. These structural elements contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.
Properties
IUPAC Name |
N-[cyano-(4-phenylmethoxyphenyl)methyl]oxolane-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c21-12-19(22-20(23)17-10-11-24-14-17)16-6-8-18(9-7-16)25-13-15-4-2-1-3-5-15/h1-9,17,19H,10-11,13-14H2,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBZRUEYOFKGOOG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)NC(C#N)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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